3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structural features, including a pyridine ring substituted with chloro, nitrobenzenesulfinyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Sulfinylation: The conversion of a nitrobenzene derivative to a sulfinyl compound, which can be achieved using reagents like sulfinyl chlorides.
Pyridine Ring Formation: The construction of the pyridine ring, which may involve cyclization reactions using appropriate precursors.
Trifluoromethylation: The addition of a trifluoromethyl group, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfinyl group to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in an appropriate solvent.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the nitro and sulfinyl groups can influence the biological activity of these derivatives.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(4-nitrobenzenesulfonyl)-5-(trifluoromethyl)pyridine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Chloro-2-(4-aminobenzenesulfinyl)-5-(trifluoromethyl)pyridine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-chloro-2-(4-nitrophenyl)sulfinyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3S/c13-10-5-7(12(14,15)16)6-17-11(10)22(21)9-3-1-8(2-4-9)18(19)20/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENDGDVFOFKCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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